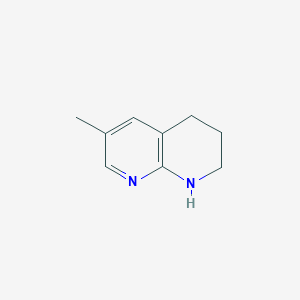
6-Metil-1,2,3,4-tetrahidro-1,8-naftiridina
Descripción general
Descripción
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of 1,8-naphthyridine . It is an organic compound with the empirical formula C9H12N2 . It is a part of the naphthyridine class of compounds, which are a subset of diazanaphthalenes with nitrogen in the separate rings .
Molecular Structure Analysis
The molecular structure of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be represented by the InChI code: 1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h5-6H,2-4H2,1H3,(H,10,11) . The molecular weight of this compound is 148.21 g/mol .Aplicaciones Científicas De Investigación
Química Medicinal: Propiedades Anticancerígenas
6-Metil-1,2,3,4-tetrahidro-1,8-naftiridina ha sido estudiada por su potencial en química medicinal, particularmente en el desarrollo de fármacos anticancerígenos . Su estructura permite la creación de compuestos que pueden interactuar con varios objetivos biológicos, potencialmente inhibiendo el crecimiento de las células cancerosas.
Síntesis Orgánica: Reacciones Multicomponentes
Este compuesto se utiliza en la síntesis orgánica a través de reacciones multicomponentes (MCR). Las MCR son eficientes para generar arquitecturas moleculares complejas, que son valiosas en química medicinal y biología química .
Aplicaciones Industriales: Ligandos y Componentes LED
En el sector industrial, los derivados de this compound sirven como ligandos y componentes en diodos emisores de luz (LED) . Estas aplicaciones aprovechan la capacidad del compuesto para formar complejos y contribuir a la emisión de luz.
Aplicaciones Diagnósticas: Sensores Moleculares
Los derivados del compuesto se exploran como sensores moleculares debido a su reactividad y capacidad para formar complejos metálicos . Estas propiedades son beneficiosas para detectar y medir diversas sustancias biológicas y químicas.
Agricultura: Intermediarios Orgánicos
Si bien no se mencionan aplicaciones específicas en la agricultura, el papel del compuesto como intermedio orgánico sugiere usos potenciales en la síntesis de agroquímicos .
Aplicaciones Fotofísicas: Células Solares Sensibilizadas con Tinte
Las propiedades fotofísicas de this compound la convierten en una candidata para su uso en células solares sensibilizadas con tinte . Su capacidad para absorber la luz y participar en los procesos de transferencia de electrones es clave para esta aplicación.
Biología Química: Moléculas Bioactivas
El compuesto está involucrado en la síntesis de moléculas bioactivas, que tienen aplicaciones en biología química. Estas moléculas pueden interactuar con los sistemas biológicos, lo que lleva a diversos usos terapéuticos potenciales .
Ciencia de Materiales: Sistemas de Autoensamblaje Huésped-Huésped
En ciencia de materiales, los derivados del compuesto se utilizan en la creación de sistemas de autoensamblaje huésped-huésped . Estos sistemas tienen propiedades únicas que son útiles en nanotecnología e ingeniería de materiales.
Análisis Bioquímico
Biochemical Properties
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a FabI inhibitor, which is an enzyme involved in bacterial fatty acid synthesis . This interaction inhibits the growth of bacteria, showcasing its potential as an antibacterial agent. Additionally, 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has been found to interact with other proteins and enzymes, affecting their activity and function .
Cellular Effects
The effects of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FabI leads to the inhibition of bacterial cell growth . Moreover, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly inhibiting FabI, which disrupts bacterial fatty acid synthesis . This inhibition leads to a cascade of effects, including changes in gene expression and metabolic pathways. The compound’s ability to bind to specific enzymes and proteins is crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained inhibition of bacterial growth, indicating its potential for prolonged antibacterial activity .
Dosage Effects in Animal Models
The effects of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney function . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in fatty acid synthesis and other metabolic processes . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its ability to alter the balance of metabolites within cells . These interactions are essential for understanding its overall biochemical effects.
Transport and Distribution
The transport and distribution of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement within the cell . Understanding its transport and distribution is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action . This localization is crucial for its effectiveness as an antibacterial agent.
Propiedades
IUPAC Name |
6-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZADIUQKUVWTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NCCC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1419785.png)

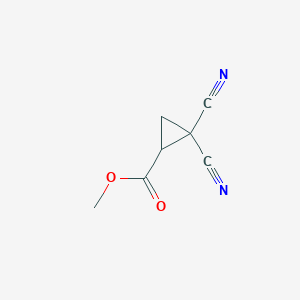
![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)


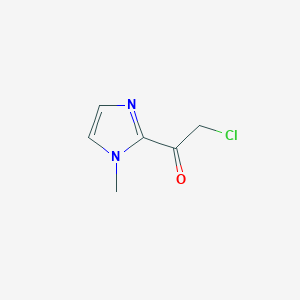
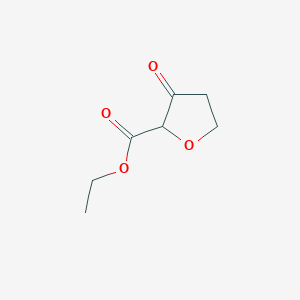

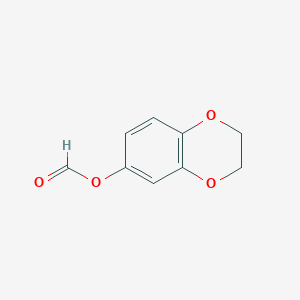
![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)
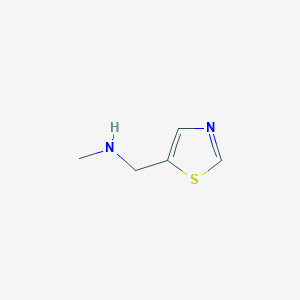
![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B1419801.png)
